(-)-Isolongifolol can be synthesized through several methods:
The molecular structure of (-)-isolongifolol is characterized by a complex arrangement of carbon atoms forming a bicyclic framework. The structural formula can be represented as follows:
CC1(CCCC2(C3C1C(C2CO)CC3)C)C
VZJHQHUOVIDRCF-UHFFFAOYSA-N
(-)-Isolongifolol participates in various chemical reactions:
The mechanism of action of (-)-isolongifolol involves several pathways:
(-)-Isolongifolol has diverse applications across various fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1